molecular formula C25H28Cl2N2O4 B5434488 5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B5434488
M. Wt: 491.4 g/mol
InChI Key: AXGYFDAQRMTSJS-XTQSDGFTSA-N
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Description

This compound belongs to the class of organic molecules incorporating elements of pyrrol-2-one structures with various functional groups, including dichlorophenyl, dimethylamino propyl, and isopropoxybenzoyl groups. These functionalities suggest potential activity and applications in materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

Synthesis of complex molecules like this one often involves multi-step synthetic routes, starting from simpler precursors. The synthesis can include steps such as condensation reactions, protection and deprotection of functional groups, and the use of regiospecific or stereospecific catalysts to achieve the desired configuration. For similar molecules, methodologies might involve the formation of pyrrol-2-one core through cyclization reactions followed by stepwise introduction of side chains and functional groups under controlled conditions to avoid undesired reactions and ensure high yield and purity (Kumar & Lown, 2003).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. These methods provide detailed information about the molecular skeleton, the spatial arrangement of atoms, and the configuration of functional groups. For instance, X-ray crystallography can unambiguously determine the structure, showing how the different functional groups are oriented and interact within the molecule (Jager & Otterbein, 1980).

Chemical Reactions and Properties

The presence of various functional groups in the molecule opens up a wide range of chemical reactivities, such as nucleophilic substitutions, electrophilic additions, and the possibility of participating in hydrogen bonding and π-π stacking interactions. These reactions can be exploited to further modify the molecule or to incorporate it into larger structures (Gale et al., 2002).

properties

IUPAC Name

(4E)-5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28Cl2N2O4/c1-15(2)33-18-9-6-16(7-10-18)23(30)21-22(17-8-11-19(26)20(27)14-17)29(25(32)24(21)31)13-5-12-28(3)4/h6-11,14-15,22,30H,5,12-13H2,1-4H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGYFDAQRMTSJS-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=C(C=C3)Cl)Cl)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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